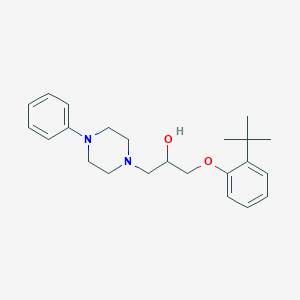![molecular formula C25H24BrN3O5S B11663389 Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11663389.png)
Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-6-({2-[(4-Bromphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridin-3-carboxylat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der organischen Synthese und der Materialwissenschaften. Diese Verbindung enthält einen Tetrahydropyridin-Kern, der häufig in bioaktiven Molekülen vorkommt, was sie für Forscher interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-6-({2-[(4-Bromphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridin-3-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz beginnt mit der Herstellung des Tetrahydropyridin-Kerns durch eine Cyclisierungsreaktion.
Cyclisierungsreaktion: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Tetrahydropyridinrings. Dies kann durch eine basenkatalysierte Reaktion mit geeigneten Ausgangsmaterialien erreicht werden.
Einführung von funktionellen Gruppen: Die folgenden Schritte beinhalten die Einführung der Bromphenyl-, Ethoxyphenyl- und Cyangruppen. Diese Schritte erfordern häufig spezielle Reagenzien und Bedingungen, wie z. B.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie umfassen, um eine nachhaltige Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-6-({2-[(4-Bromphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche Oxogruppen einzuführen oder bestehende funktionelle Gruppen zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Oxogruppen in Hydroxylgruppen umzuwandeln oder Doppelbindungen zu reduzieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können eingesetzt werden, um bestimmte funktionelle Gruppen durch andere zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Natriumethoxid, Brom und andere Halogenierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu zusätzlichen Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Materialien.
Biologie
In der biologischen Forschung kann Ethyl-6-({2-[(4-Bromphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridin-3-carboxylat auf seine potenzielle Bioaktivität untersucht werden. Verbindungen mit ähnlichen Strukturen haben sich als vielversprechend als Enzyminhibitoren, Rezeptormodulatoren und antimikrobielle Mittel erwiesen.
Medizin
In der Medizin könnte diese Verbindung auf ihr therapeutisches Potenzial untersucht werden. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit biologischen Zielstrukturen interagieren könnte, die an verschiedenen Krankheiten beteiligt sind, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
In der Industrie könnte die Verbindung zur Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren, Beschichtungen oder Katalysatoren verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den Ethyl-6-({2-[(4-Bromphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridin-3-carboxylat seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. Im Allgemeinen könnte es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren und deren Aktivität durch Bindung oder chemische Modifikation modulieren. Zu den beteiligten Wegen könnten Signaltransduktion, Stoffwechselprozesse oder die Regulierung der Genexpression gehören.
Wirkmechanismus
The mechanism of action of ETHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-6-amino-4-(4-chlorphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylat: Diese Verbindung hat eine ähnliche Kernstruktur, unterscheidet sich aber in den Substituenten, die an den Ring gebunden sind.
Ethyl-6-amino-4-(4-bromphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylat: Ähnlich wie die Zielverbindung, jedoch ohne die Ethoxyphenylgruppe.
Einzigartigkeit
Ethyl-6-({2-[(4-Bromphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridin-3-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C25H24BrN3O5S |
|---|---|
Molekulargewicht |
558.4 g/mol |
IUPAC-Name |
ethyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H24BrN3O5S/c1-3-33-19-8-6-5-7-17(19)21-18(13-27)24(29-23(31)22(21)25(32)34-4-2)35-14-20(30)28-16-11-9-15(26)10-12-16/h5-12,21-22H,3-4,14H2,1-2H3,(H,28,30)(H,29,31) |
InChI-Schlüssel |
TVHJFZGDVARJJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11663307.png)

![3-(4-isobutylphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663312.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11663316.png)
![4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11663324.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663330.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}furan-2-carboxamide](/img/structure/B11663332.png)

![6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663345.png)
![N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663355.png)
![5-[(3-chloro-1-benzothien-2-yl)carbonyl]-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11663360.png)
![N-benzyl-N-[4-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11663373.png)
![N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B11663379.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663382.png)
